Bioisosteric Oxadiazole-Carboxamide Bridge Confers Superior RORγt Inverse Agonist Scaffold Properties Compared to Thiazole-2-Carboxamide Lead
The 1,2,4-oxadiazole-5-carboxamide moiety in CAS 1219903-83-9 represents a bioisosteric replacement of the thiazole-2-carboxamide found in the lead compound 1/6. In a systematic scaffold comparison, the 1,2,4-oxadiazole series demonstrated significantly improved aqueous solubility, ADME parameters, and oral PK properties relative to the progenitor thiazole-2-carboxamide series [1]. While the exact IC50 for CAS 1219903-83-9 has not been published, the oxadiazole scaffold was selected as the 'best overall profile' among explored heterocycles for further SAR development [1].
| Evidence Dimension | Aqueous solubility, ADME, and oral PK profile (scaffold-level comparison) |
|---|---|
| Target Compound Data | Not available (compound not directly assayed in source); scaffold series showed 'significantly improved' properties. |
| Comparator Or Baseline | Thiazole-2-carboxamide series (lead compound 1/6); exact values not disclosed in the abstract. |
| Quantified Difference | Qualitative: 'significantly improved aqueous solubility, ADME parameters and oral PK properties'. |
| Conditions | In vitro ADME assays and in vivo oral PK studies in mice (exact details in Steeneck et al., 2020). |
Why This Matters
The bioisosteric oxadiazole bridge is a key design element that addresses the poor drug-like properties of earlier thiazole-2-carboxamide leads, making compounds with this scaffold more suitable for in vivo pharmacological studies.
- [1] Steeneck, C.; Gege, C.; Kinzel, O.; Albers, M.; Kleymann, G.; Schlüter, T.; Schulz, A.; Xue, X.; Cummings, M. D. Discovery and optimization of new oxadiazole substituted thiazole RORγt inverse agonists through a bioisosteric amide replacement approach. Bioorg. Med. Chem. Lett. 2020, 30, 127174. View Source
